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Abstract
The genus Ophiopogon, particularly Ophiopogon japonicus, is a cornerstone of traditional

medicine in East Asia and a rich source of unique secondary metabolites. Among these,

homoisoflavonoids—a rare class of flavonoids characterized by an additional carbon atom—

are of significant scientific interest. These compounds have demonstrated a remarkable

breadth of biological activities, including potent cytotoxic, anti-inflammatory, antioxidant, and

hypolipidemic effects. This technical guide provides an in-depth overview of the

pharmacological activities of homoisoflavonoids isolated from Ophiopogon species. It is

designed for researchers, scientists, and drug development professionals, offering a synthesis

of current knowledge, quantitative data from key studies, detailed experimental protocols for

bioactivity assessment, and visualizations of the underlying molecular pathways. The compiled

data and methodologies aim to facilitate further investigation and support the development of

novel therapeutic agents derived from these promising natural products.

Introduction
The Genus Ophiopogon
The genus Ophiopogon comprises approximately fifty species, which are widely distributed

throughout Southeast Asia. The tuberous root of Ophiopogon japonicus (L.f) Ker-Gawl, known

as "Maidong" or "Ophiopogonis Radix," is a well-known traditional Chinese medicine used for

treating a variety of ailments, including respiratory diseases, myocardial ischemia, and
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inflammation. Modern phytochemical investigations have revealed that its primary bioactive

constituents include steroidal saponins, polysaccharides, and, most notably,

homoisoflavonoids.

Homoisoflavonoids: A Unique Class of Flavonoids
Homoisoflavonoids are a distinctive subclass of flavonoids featuring a 16-carbon skeleton,

typically a 3-benzylchroman-4-one core, which distinguishes them from the more common C15

flavonoid structure. Their occurrence in nature is relatively rare, with Ophiopogon species being

one of the most significant sources. The unique structure of these compounds contributes to a

wide array of pharmacological activities, making them a focal point for natural product-based

drug discovery.

Major Biological Activities and Mechanisms
Homoisoflavonoids from Ophiopogon species exhibit a diverse range of biological effects. The

most extensively studied activities include cytotoxicity against cancer cell lines, modulation of

inflammatory pathways, potent antioxidant effects, and regulation of lipid metabolism.

Cytotoxic and Anticancer Activity
Several homoisoflavonoids isolated from Ophiopogon japonicus have demonstrated significant

cytotoxic effects against various human cancer cell lines. A phytochemical fractionation of a

methanol extract from O. japonicus tubers, which itself showed strong cytotoxicity against

human lung cancer cells, led to the isolation of several new compounds. Notably,

Homoisopogon A, a homoisoflavanone, exhibited potent cytotoxicity against human lung

adenocarcinoma (LU-1), human epidermoid carcinoma (KB), and human melanoma (SK-Mel-2)

cells, with IC50 values in the sub-micromolar range, comparable to the positive control,

ellipticine. This highlights the potential of these compounds as leads for the development of

novel anticancer agents.

Anti-inflammatory Effects
Chronic inflammation is a key factor in numerous diseases. Homoisoflavonoids from O.

japonicus have been shown to be potent inhibitors of inflammatory processes. Studies have

evaluated their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator,

in lipopolysaccharide (LPS)-stimulated murine microglial (BV-2) and macrophage (RAW 264.7)
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cells. Compounds such as ophiopogonanone H, along with other known homoisoflavonoids,

demonstrated significant inhibitory effects on NO production.

Further investigation into the mechanism revealed that the anti-inflammatory activity may be

mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling

pathway. Specifically, certain homoisoflavonoids were found to inhibit the phosphorylation of

ERK1/2 and JNK, key kinases in the MAPK cascade that lead to the production of pro-

inflammatory cytokines like IL-1β and IL-6.
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Caption: MAPK signaling pathway and its inhibition by Ophiopogon homoisoflavonoids.

Antioxidant Properties
Homoisoflavonoids from O. japonicus are potent antioxidants. In a comparative study of

different extracts, a chloroform/methanol extract rich in homoisoflavonoids exhibited the

strongest antioxidant activity. Two major compounds, Methylophiopogonanone A (MO-A) and

Methylophiopogonanone B (MO-B), were evaluated using various in vitro assays, including
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DPPH, ABTS, FRAP, and CUPRAC. MO-B consistently demonstrated the highest antioxidant

capacity among the tested samples.

The antioxidant activity of these compounds extends to cellular protection. MO-B has been

shown to protect Human Umbilical Vein Endothelial Cells (HUVECs) from hydrogen peroxide

(H₂O₂)-induced apoptosis. The protective mechanism involves the inhibition of reactive oxygen

species (ROS) and malondialdehyde (MDA) production, alongside an enhancement of

superoxide dismutase (SOD) activity. This effect is potentially mediated through the NADPH

oxidase pathway, a key source of cellular ROS. MO-B was found to downregulate p22phox, a

critical subunit of the NADPH oxidase complex, thereby mitigating oxidative stress and

subsequent apoptotic signaling, including the modulation of Bax/Bcl-2 ratio and caspase-3

activity.
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Caption: Protective mechanism of Methylophiopogonanone B (MO-B) against oxidative stress.

Hypolipidemic Activity
Metabolic disorders such as hyperlipidemia are major risk factors for cardiovascular disease.

Methylophiopogonanone A (MO-A) has been investigated for its potential hypolipidemic effects

in a rat model of hyperlipidemia induced by a high-fat diet (HFD). Treatment with MO-A led to a

significant decrease in body weight gain and reduced serum and hepatic levels of total

cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C).
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The underlying mechanism of this lipid-lowering effect involves the modulation of key genes

and enzymes responsible for lipid homeostasis. MO-A treatment was found to:

Upregulate the mRNA expression of peroxisome proliferator-activated receptor alpha

(PPARα) and the low-density lipoprotein receptor (LDLR).

Downregulate the mRNA expression of acetyl-CoA carboxylase (ACC) and sterol regulatory

element-binding protein 1c (SREBP-1c).

These changes collectively promote fatty acid oxidation and lipid uptake from the circulation

while inhibiting lipogenesis, demonstrating a multi-targeted approach to ameliorating

hyperlipidemia.
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Hypolipidemic Mechanism of Methylophiopogonanone A (MO-A)

Hepatocyte (Liver Cell)

High-Fat Diet (HFD)

↑ PPARα

inhibits

↓ SREBP-1c

stimulates

Methylophiopogonanone A
(MO-A)

↑ LDLR Expression

upregulates

↑ Fatty Acid Oxidation↓ ACC Expression

regulates

↑ LDL-C Uptake
from blood

↓ Lipogenesis
(Fatty Acid & TG Synthesis)

↓ Hepatic Lipid Accumulation

↓ Serum TG, TC, LDL-C

contributes to

Click to download full resolution via product page

Caption: MO-A modulates key transcriptional regulators of lipid metabolism in the liver.

Other Bioactivities
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In addition to the major activities detailed above, homoisoflavonoids from Ophiopogon have

shown other promising biological effects. MO-A and MO-B were identified as inhibitors of

tyrosinase, the key enzyme in melanin biosynthesis. This suggests their potential application in

cosmetics and dermatology for hyperpigmentation disorders. The inhibition was found to be a

reversible, mixed-type mechanism.

Methodologies and Experimental Protocols
This section provides an overview of the standard methodologies used to isolate and evaluate

the biological activities of homoisoflavonoids from Ophiopogon species.

Extraction and Isolation of Homoisoflavonoids
A general workflow for the extraction and purification of homoisoflavonoids involves solvent

extraction followed by chromatographic separation.
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General Workflow for Homoisoflavonoid Isolation
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Caption: A general workflow for the extraction and isolation of homoisoflavonoids.
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Protocol:

Preparation of Plant Material: The tuberous roots of Ophiopogon are dried, ground into a fine

powder, and often defatted with a nonpolar solvent like petroleum ether to remove lipids.

Extraction: The powdered material is extracted exhaustively with a polar solvent. Common

methods include heat reflux or maceration with 70-95% ethanol, methanol, or a

chloroform/methanol mixture.

Concentration: The resulting extracts are filtered and concentrated under reduced pressure

using a rotary evaporator to yield a crude extract.

Fractionation: The crude extract is often suspended in water and subjected to liquid-liquid

partitioning with solvents of increasing polarity, such as ethyl acetate, to enrich the

homoisoflavonoid content.

Chromatographic Purification: The enriched fraction is subjected to one or more rounds of

column chromatography.

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and

eluted with a gradient of solvents, typically mixtures of chloroform/methanol or

hexane/ethyl acetate, to separate compounds based on polarity.

Size-Exclusion Chromatography: Sephadex LH-20 is commonly used with methanol as

the eluent for further purification.

Final Purification: Fractions containing the target compounds are often purified to

homogeneity using preparative High-Performance Liquid Chromatography (HPLC), typically

on a C18 reversed-phase column.

In Vitro Bioactivity Assays
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds

on cancer cell lines.

Principle: The assay measures the metabolic activity of viable cells. Mitochondrial

dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-
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yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of

formazan produced is proportional to the number of viable cells.

Protocol:

Cell Seeding: Seed cancer cells (e.g., LU-1, KB, SK-Mel-2) into 96-well plates at a density

of 1 × 10⁴ to 5 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

Compound Treatment: Treat the cells with various concentrations of the purified

homoisoflavonoid (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include

a vehicle control (e.g., DMSO) and a positive control (e.g., ellipticine, doxorubicin).

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing

MTT (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a

solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve

the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC50 value (the concentration of the compound that inhibits cell growth by

50%) using non-linear regression analysis.

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture

supernatants.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the

absorbance of which can be measured spectrophotometrically.

Protocol:

Cell Seeding: Seed murine macrophages (e.g., RAW 264.7 or BV-2) into 96-well plates at

a density of 1.5 × 10⁵ cells/well and allow them to adhere overnight.

Pre-treatment: Pre-treat the cells with various concentrations of the test homoisoflavonoid

for 1-2 hours.
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Inflammatory Stimulus: Induce NO production by adding lipopolysaccharide (LPS, final

concentration 1 µg/mL) to the wells. Include a negative control (cells only), a vehicle

control (cells + vehicle + LPS), and a positive control (e.g., a known iNOS inhibitor like L-

NAME).

Incubation: Incubate the plate for 24 hours at 37°C.

Griess Reaction: Transfer 50-100 µL of the culture supernatant from each well to a new

96-well plate. Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5%

phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

Absorbance Measurement: Incubate for 10-15 minutes at room temperature in the dark.

Measure the absorbance at 540 nm.

Data Analysis: Create a standard curve using known concentrations of sodium nitrite.

Calculate the nitrite concentration in the samples and determine the percentage inhibition

of NO production relative to the LPS-stimulated vehicle control. Calculate IC50 values. A

parallel MTT assay should be run to exclude the possibility that the observed NO inhibition

is due to cytotoxicity.

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen

donor.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet

color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical

is reduced, causing the solution to change color from violet to pale yellow. This

decolorization is measured spectrophotometrically.

Protocol:

Preparation: Prepare a stock solution of the test compound in methanol. Prepare a

methanolic solution of DPPH (e.g., 0.06 mM).

Reaction: In a 96-well plate or cuvettes, add a small volume of the test compound at

various concentrations to the DPPH solution (e.g., 50 µL of sample + 150 µL of DPPH

solution).
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Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

Absorbance Measurement: Measure the absorbance at 517 nm. A blank contains

methanol instead of the sample.

Data Analysis: Calculate the percentage of radical scavenging activity using the formula:

Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The results can be

expressed as an IC50 value or as Trolox equivalents (TE) by comparison to a Trolox

standard curve.

In Vivo Experimental Models
This model is used to evaluate the effects of compounds on lipid metabolism in a setting that

mimics diet-induced metabolic disease in humans.

Principle: Feeding rodents a diet high in saturated fats and cholesterol for several weeks

induces key features of hyperlipidemia, including elevated serum cholesterol and

triglycerides, and hepatic steatosis.

Protocol:

Animal Acclimatization: House male Sprague-Dawley or Wistar rats under standard

conditions (12h light/dark cycle, controlled temperature and humidity) for at least one

week.

Model Induction: Divide rats into groups. Feed the normal control group a standard chow

diet. Feed the remaining groups a high-fat diet (HFD) for 8-12 weeks to induce

hyperlipidemia.

Treatment: Following the induction period, divide the HFD-fed rats into a model control

group (receiving vehicle) and treatment groups. Administer the test compound (e.g., MO-

A, 10 mg/kg/day) and a positive control drug (e.g., a statin) orally for a period of several

weeks, while continuing the HFD.

Monitoring: Monitor body weight and food intake regularly throughout the study.
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Sample Collection: At the end of the treatment period, collect blood samples (after fasting)

for biochemical analysis and harvest tissues (liver, adipose tissue) for weighing and further

analysis.

Endpoint Analysis:

Serum Lipids: Measure serum levels of Total Cholesterol (TC), Triglycerides (TG), LDL-

C, and HDL-C using commercial assay kits.

Hepatic Lipids: Homogenize liver tissue and measure hepatic TC and TG content.

Histology: Perform histological analysis (H&E and Oil Red O staining) on liver sections

to assess lipid accumulation and steatosis.

Gene Expression: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA

expression levels of key lipid metabolism genes (e.g., PPARα, SREBP-1c, LDLR, ACC)

in the liver.

Data Summary Tables
Table 1: Cytotoxic Activity of Homoisoflavonoids from
Ophiopogon japonicus

Compound Cell Line Activity (IC₅₀) Reference

Homoisopogon A
LU-1 (Human lung

adenocarcinoma)
0.51 µM

KB (Human

epidermoid

carcinoma)

0.66 µM

SK-Mel-2 (Human

melanoma)
0.53 µM

Homoisopogon B LU-1, KB, SK-Mel-2 Weak Activity

Homoisopogon C LU-1, KB, SK-Mel-2 Weak Activity

Ellipticine (Control) LU-1 0.42 µM
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Table 2: Anti-inflammatory Activity of
Homoisoflavonoids from Ophiopogon japonicus
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Compound Assay System Activity (IC₅₀) Reference

Inhibition of NO

Production in BV-2

Cells

Ophiopogonanone H
LPS-stimulated BV-2

cells
20.1 µM

Compound 4

(unspecified)

LPS-stimulated BV-2

cells
17.0 µM

Compound 6

(unspecified)

LPS-stimulated BV-2

cells
7.8 µM

Compound 7

(unspecified)

LPS-stimulated BV-2

cells
5.1 µM

Compound 10

(unspecified)

LPS-stimulated BV-2

cells
19.2 µM

Compound 11

(unspecified)

LPS-stimulated BV-2

cells
14.4 µM

Inhibition of NO

Production in RAW

264.7 Cells

Desmethylisoophiopo

gonone B

LPS-stimulated RAW

264.7 cells
14.1 ± 1.5 µg/mL

5,7-dihydroxy-6-

methyl-3-(4′-

hydroxybenzyl)

chromone

LPS-stimulated RAW

264.7 cells
10.9 ± 0.8 µg/mL

Inhibition of Cytokine

Production in RAW

264.7 Cells

4′-O-

Demethylophiopogona

none E

IL-1β production 32.5 ± 3.5 µg/mL
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IL-6 production 13.4 ± 2.3 µg/mL

Table 3: Tyrosinase Inhibitory Activity of
Homoisoflavonoids from Ophiopogon japonicus

Compound Activity (IC₅₀) Reference

Methylophiopogonanone A

(MO-A)
(10.87 ± 0.25) × 10⁻⁵ mol L⁻¹

Methylophiopogonanone B

(MO-B)
(18.76 ± 0.14) × 10⁻⁵ mol L⁻¹

Conclusion and Future Perspectives
Homoisoflavonoids derived from Ophiopogon species represent a structurally unique and

pharmacologically versatile class of natural products. The research summarized in this guide

demonstrates their significant potential as therapeutic leads for a range of human diseases.

The potent cytotoxic activity of compounds like Homoisopogon A warrants further investigation

for anticancer applications. The marked anti-inflammatory, antioxidant, and cardioprotective

effects of Methylophiopogonanones A and B, mediated through distinct signaling pathways

such as MAPK and NADPH oxidase, suggest their utility in treating inflammatory and

cardiovascular diseases. Furthermore, the ability of MO-A to ameliorate hyperlipidemia by

modulating key transcriptional regulators of lipid metabolism opens avenues for developing

new treatments for metabolic syndrome.

Future research should focus on several key areas:

Mechanism of Action: Deeper investigation into the molecular targets and signaling pathways

for the most potent compounds.

Structure-Activity Relationship (SAR): Systematic studies to understand how structural

modifications affect biological activity, which can guide the synthesis of more potent and

selective analogs.

In Vivo Efficacy and Safety: Expanding preclinical studies using various animal models to

confirm the in vivo efficacy, pharmacokinetics, and safety profiles of promising
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homoisoflavonoids.

Synergistic Effects: Exploring the potential synergistic interactions of these compounds with

existing drugs to enhance therapeutic outcomes.

The continued exploration of homoisoflavonoids from Ophiopogon is a promising endeavor that

could lead to the development of the next generation of therapeutics for cancer, inflammation,

and metabolic disorders.

To cite this document: BenchChem. [Biological Activity of Homoisoflavonoids from
Ophiopogon Species: A Technical Guide for Researchers]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1260356#biological-activity-of-
homoisoflavonoids-from-ophiopogon-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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